molecular formula C18H24O4S2 B14278527 1-(Naphthalen-1-yl)-2-octyl-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane CAS No. 141425-71-0

1-(Naphthalen-1-yl)-2-octyl-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane

Cat. No.: B14278527
CAS No.: 141425-71-0
M. Wt: 368.5 g/mol
InChI Key: SCXNTQBEWMXGOC-UHFFFAOYSA-N
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Description

1-(Naphthalen-1-yl)-2-octyl-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane is a complex organic compound characterized by its unique structure, which includes a naphthalene ring and a disulfane group

Preparation Methods

The synthesis of 1-(Naphthalen-1-yl)-2-octyl-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane typically involves multiple steps. One common method includes the reaction of naphthalene derivatives with octyl groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

1-(Naphthalen-1-yl)-2-octyl-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones under specific conditions.

    Reduction: Reduction reactions can convert the disulfane group into thiols or other reduced forms.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(Naphthalen-1-yl)-2-octyl-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Naphthalen-1-yl)-2-octyl-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane involves its interaction with specific molecular targets. The disulfane group can form reversible bonds with thiol groups in proteins, affecting their function and activity. This interaction can modulate various biochemical pathways, making it a valuable tool in both research and therapeutic applications .

Comparison with Similar Compounds

1-(Naphthalen-1-yl)-2-octyl-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane can be compared with other naphthalene derivatives and disulfane compounds. Similar compounds include:

The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct chemical and biological properties .

Properties

CAS No.

141425-71-0

Molecular Formula

C18H24O4S2

Molecular Weight

368.5 g/mol

IUPAC Name

1-octylsulfonylsulfonylnaphthalene

InChI

InChI=1S/C18H24O4S2/c1-2-3-4-5-6-9-15-23(19,20)24(21,22)18-14-10-12-16-11-7-8-13-17(16)18/h7-8,10-14H,2-6,9,15H2,1H3

InChI Key

SCXNTQBEWMXGOC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCS(=O)(=O)S(=O)(=O)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

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